Basic cupric carbonate

描述

Historical Context of Basic Cupric Carbonate in Scientific Inquiry

The scientific history of this compound is deeply intertwined with its use as a pigment since ancient times. wikipedia.orgatamanchemicals.comatamanchemicals.com The naturally occurring mineral forms, malachite and azurite (B1638891), were used by civilizations like the Egyptians and Greeks for their vibrant green and blue colors. solubilityofthings.com The mineral azurite was mentioned in Pliny the Elder's "Natural History" under the Greek name kuanos and the Latin name caeruleum. wikipedia.org

The transition from empirical use to chemical investigation began in the post-Enlightenment era. In 1794, the French chemist Joseph Louis Proust conducted experiments involving the thermal decomposition of copper carbonate into copper(II) oxide and carbon dioxide. wikipedia.orgatamanchemicals.com Throughout the 19th century, these minerals continued to be subjects of study; azurite, for instance, was also known as "chessylite," named after a location in France where it was found. wikipedia.org The high demand for these pigments also spurred early chemical synthesis efforts. An artificial version of azurite, known as blue verditer, was developed, and by the 17th century, methods for synthesizing the pigment hydrothermally were discovered. colourlex.comgithub.iowordpress.com

Mineralogical Forms and Academic Distinctions

This compound is found naturally in two primary mineral forms: the green malachite and the blue azurite. atamanchemicals.com These minerals are often found together, as azurite can convert to the more stable malachite over time. wordpress.com Both are secondary copper minerals formed by the weathering of copper ore deposits. wikipedia.org A critical distinction in the study of these compounds is their difference from the elusive neutral copper(II) carbonate. atamanchemicals.com

Malachite is a bright green, opaque mineral that crystallizes in the monoclinic system. mindat.orgwikipedia.org It is a copper carbonate hydroxide (B78521) with the chemical formula Cu₂(CO₃)(OH)₂. mindat.orgwikipedia.org Malachite typically forms as botryoidal, fibrous, or stalagmitic masses, and individual crystals are uncommon. mindat.orgwikipedia.org The structure of malachite consists of chains of alternating copper(II) ions and hydroxide ions, which are interwoven between isolated triangular carbonate ions. wikipedia.org In this structure, each copper ion is coordinated with two hydroxyl ions and two carbonate ions. wikipedia.org

| Property | Value |

|---|---|

| Crystal System | Monoclinic mindat.orgwikipedia.org |

| Class (H-M) | 2/m - Prismatic mindat.org |

| Space Group | P2₁/a mindat.orgresearchgate.net |

| Unit Cell Parameters | a = 9.502 Å, b = 11.974 Å, c = 3.240 Å, β = 98.75° mindat.org |

| Mohs Hardness | 3.5 - 4 mindat.org |

| Specific Gravity | 3.6 - 4.05 mindat.org |

Azurite is a soft, deep-blue copper mineral with the chemical formula Cu₃(CO₃)₂(OH)₂. wikipedia.org Like malachite, it crystallizes in the monoclinic system. wikipedia.orgwordpress.com Azurite is known for its instability in open air compared to malachite, into which it often pseudomorphically transforms. wikipedia.org This weathering process involves the replacement of some carbon dioxide units with water, which alters the carbonate-to-hydroxide ratio from 1:1 in azurite to 1:2 in malachite. wikipedia.org This transformation is attributed to the low partial pressure of carbon dioxide in the atmosphere. wikipedia.org

| Property | Value |

|---|---|

| Chemical Formula | Cu₃(CO₃)₂(OH)₂ wikipedia.org |

| Crystal System | Monoclinic wikipedia.orgwordpress.com |

| Space Group | P2₁/c wordpress.com |

| Mohs Hardness | 3.5 - 4 wikipedia.org |

| Specific Gravity | 3.7 - 3.9 wikipedia.org |

| Color | Deep blue wikipedia.org |

A significant point of clarification in the chemistry of copper carbonates is the distinction between the common basic forms (malachite and azurite) and the true neutral copper(II) carbonate, CuCO₃. atamanchemicals.comwikipedia.org The terms "copper carbonate" and "cupric carbonate" almost invariably refer to basic copper carbonate in commercial and even academic contexts. wikipedia.orgwikipedia.org

True neutral CuCO₃ does not occur naturally and is difficult to synthesize. wikipedia.orgatamanchemicals.com Attempts to produce it by mixing aqueous solutions of a copper(II) salt and an alkali carbonate at ambient conditions typically yield basic copper carbonate instead, due to the strong affinity of the copper(II) ion (Cu²⁺) for the hydroxide anion (OH⁻). wikipedia.orgdifferencebetween.com

The first verifiable synthesis of pure, neutral CuCO₃ was not achieved until 1973 by a team led by Hartmut Ehrhardt. atamanchemicals.comwikipedia.orgpw.live This process required extreme conditions: heating basic copper carbonate to 500 °C in a carbon dioxide atmosphere at a pressure of 2 GPa (approximately 20,000 atmospheres). wikipedia.orggeeksforgeeks.org The resulting compound is a gray powder with a monoclinic crystal structure, which is physically distinct from the green or blue basic carbonates. atamanchemicals.comwikipedia.org The stability of dry, neutral CuCO₃ is critically dependent on the partial pressure of carbon dioxide (pCO₂); it decomposes if the pCO₂ is too low and reacts with water in moist air to form azurite. wikipedia.orgpw.live

| Feature | Basic Copper Carbonate (e.g., Malachite) | Neutral Copper(II) Carbonate |

|---|---|---|

| Common Name | Copper Carbonate, Cupric Carbonate wikipedia.orgwikipedia.org | Neutral Copper Carbonate wikipedia.org |

| Formula | Cu₂(OH)₂CO₃ (Malachite) / Cu₃(OH)₂(CO₃)₂ (Azurite) wikipedia.orgmindat.org | CuCO₃ atamanchemicals.comwikipedia.org |

| Appearance | Green (Malachite) or Blue (Azurite) crystalline solid wikipedia.orgmindat.org | Gray powder atamanchemicals.comwikipedia.org |

| Natural Occurrence | Occurs naturally as minerals wikipedia.orgatamanchemicals.com | Does not occur naturally wikipedia.orgatamanchemicals.com |

| Synthesis | Precipitation from aqueous solutions at ambient conditions atamanchemicals.com | Requires high temperature (500°C) and high pressure (2 GPa) wikipedia.org |

Fundamental Classification and Coordination Chemistry

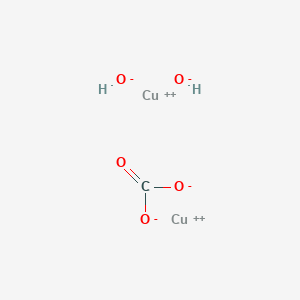

This compound is chemically classified as a copper(II) carbonate hydroxide. wikipedia.org It can be described as a complex salt or a coordination polymer, consisting of copper(II) cations (Cu²⁺), carbonate anions (CO₃²⁻), and hydroxide anions (OH⁻). wikipedia.orgontosight.ai The coordination environment of the copper ions differs between the mineral forms and the neutral carbonate.

In Malachite (Cu₂(OH)₂CO₃): The crystal structure features chains of alternating Cu²⁺ and OH⁻ ions. Each copper ion is coordinated to two hydroxide ions and two carbonate ions. wikipedia.org Conversely, each hydroxide ion is linked to two copper ions, and each carbonate ion is bonded to six different copper ions, creating a complex, layered framework. wikipedia.orggeoscienceworld.org

In Azurite (Cu₃(OH)₂(CO₃)₂): The crystal structure is characterized by copper ions forming a distorted "diamond chain" arrangement. researchgate.net These chains of Cu²⁺ ions are linked by oxygen atoms from the carbonate and hydroxide groups. researchgate.net

In Neutral CuCO₃: The coordination environment is different from the basic forms. In the monoclinic crystal structure of true CuCO₃, the copper atom adopts a distorted square pyramidal geometry with a coordination number of five. wikipedia.org Each carbonate ion, in turn, bonds to five copper centers. wikipedia.org

Structure

2D Structure

属性

IUPAC Name |

dicopper;carbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDPCMYTCRWFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cu2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Cupric carbonate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1319-53-5, 12069-69-1 | |

| Record name | Malachite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic copper carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BASIC CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIK928GH0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Basic Cupric Carbonate

Controlled Precipitation Pathways

Controlled precipitation remains a cornerstone of basic cupric carbonate synthesis, but with significant refinements aimed at precise control over the final product. This involves careful selection of starting materials, management of reaction conditions, and strategies to minimize impurities.

Precursor Selection and Stoichiometric Optimization

The choice of precursors is a fundamental factor that dictates the characteristics of the synthesized this compound. Common industrial methods involve the reaction of a soluble copper salt with an alkali carbonate or bicarbonate in an aqueous solution. google.com Copper(II) sulfate (B86663) (CuSO₄) and copper(II) chloride (CuCl₂) are frequently used copper precursors, while sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are typical carbonate sources. researchgate.netsciencemadness.orgwikipedia.org

Stoichiometric control is critical to ensure the reaction goes to completion and to avoid the formation of unwanted by-products. For instance, when reacting copper sulfate with sodium carbonate, a stoichiometric ratio of 1:1.2 (CuSO₄:Na₂CO₃) is recommended to prevent the presence of unreacted sulfates in the final product. The mole ratio between the carbonate precursor and the copper precursor directly influences the composition and copper content of the resulting basic copper carbonate. bartleby.com A study varying the mole ratio of sodium carbonate to copper chloride from 1.08 to 1.68 showed significant differences in the final product's phase and chemical composition. bartleby.com At a low ratio of 1.08, the reaction was incomplete, leading to the formation of paratacamite (Cu₂Cl(OH)₃) alongside the desired product due to the low pH of the solution. bartleby.com

| Copper Precursor | Carbonate Precursor | Stoichiometric Ratio (Cu:CO₃) | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Copper Sulfate (CuSO₄) | Sodium Carbonate (Na₂CO₃) | 1:1.2 | Considered critical to avoid sulfate impurities in the final product. | |

| Copper Chloride (CuCl₂) | Sodium Carbonate (Na₂CO₃) | 1:1.08 | Incomplete reaction, formation of paratacamite (Cu₂Cl(OH)₃) impurity due to low pH (~6.0). | bartleby.com |

| Copper Chloride (CuCl₂) | Sodium Carbonate (Na₂CO₃) | >1.20 | Favors the formation of malachite (Cu₂(OH)₂CO₃) with a bright green color. | bartleby.com |

| Copper Sulfate (CuSO₄) | Sodium Bicarbonate (NaHCO₃) | 2:4 | A balanced reaction used for laboratory synthesis from common reagents. | sciencemadness.org |

| Electrolytic Copper | Ammonium (B1175870) Bicarbonate ((NH₄)₂CO₃) / Aqueous Ammonia (B1221849) | N/A | A method for producing high-purity this compound with no side products or waste. | patsnap.com |

Kinetic and Thermodynamic Parameters in Precipitation Control

Kinetic and thermodynamic parameters such as temperature, pH, and reaction time are powerful tools for controlling the particle size, morphology, and crystallinity of this compound.

Temperature: Reaction temperature has a significant impact on particle morphology. Research shows that lower reaction temperatures, in the range of 5–15°C, tend to produce finer particles with higher surface area (8–12 µm), whereas temperatures above 25°C yield coarser aggregates (15–20 µm). In one study, keeping the temperature at 50°C was crucial for forming uniform, sphere-like malachite particles with diameters of 5.0–6.5 μm. researchgate.netgoogle.com

pH: Maintaining a stable and optimal pH throughout the precipitation process is essential. A pH range of 8.0–8.2 is often cited for the reaction between copper sulfate and sodium carbonate. google.com Other studies have found that a pH of 7.0–7.5 is ideal for producing spherical malachite microspheres. researchgate.netgoogle.com The pH level can affect which polymorph of basic copper carbonate is formed, such as the green malachite (Cu₂(OH)₂CO₃) or the blue azurite (B1638891) (Cu₃(CO₃)₂(OH)₂). sciencemadness.orgbartleby.com

Additives and Seeding: The crystallization process can be influenced by the introduction of seed crystals. Adding a small amount of pre-synthesized basic copper carbonate crystals can promote the crystallization of amorphous precipitates into well-defined structures. researchgate.netgoogle.com While surfactants and polymers like PEG and PVP can be used to control crystal growth, these methods risk introducing impurities into the final product. researchgate.net Therefore, template-free methods are often preferred for high-purity applications. researchgate.net

| Parameter | Condition | Effect on Product Characteristics | Reference |

|---|---|---|---|

| Temperature | 5–15°C | Produces finer particles (8–12 µm) with higher surface area. | |

| Temperature | >25°C | Yields coarser aggregates (15–20 µm). | |

| Temperature | 50°C | Optimal for forming uniform, sphere-like malachite particles (5.0–6.5 μm). | researchgate.netgoogle.com |

| pH | 7.0–7.5 | Promotes the formation of spherical malachite microspheres. | researchgate.netgoogle.com |

| pH | 8.0–8.2 | Controlled endpoint for reaction between copper sulfate and sodium carbonate. | google.com |

| Additives | Addition of seed crystals | Promotes the crystallization of amorphous basic copper carbonate. | researchgate.netgoogle.com |

Impurity Management and Purification Strategies

Achieving high purity is paramount for many applications of this compound. Impurities can arise from unreacted precursors, side reactions, or the inclusion of ions from the reaction medium.

A primary purification step involves thoroughly washing the precipitate. Washing with distilled or deionized water removes soluble ionic impurities such as sulfates (SO₄²⁻) and chlorides (Cl⁻). researchgate.netgoogle.com The effectiveness of washing can be monitored by testing the filtrate for the presence of these ions until their concentration falls below a specified threshold, such as less than 0.2 ppm for SO₃²⁻. google.com

The choice of precursors also serves as an impurity management strategy. For example, using a waste solution from copper etching that contains hydrochloric acid can lead to chloride impurities if the pH is not carefully controlled above 6.5. google.com Direct synthesis routes from elemental copper are reported to yield products with lower levels of sodium contamination compared to traditional precipitation methods, especially when conducted at a high pH. google.com Furthermore, avoiding the use of organic templates or surfactants in the synthesis process prevents their potential incorporation as impurities. researchgate.net

Direct Synthesis Routes from Elemental Copper

Direct synthesis from elemental copper represents a significant advancement, offering a more cost-effective and streamlined process by eliminating the need to first produce a soluble copper salt. google.com

Oxidation, Complexation, and pH-Controlled Precipitation Mechanisms

An innovative single-reactor process has been developed for the direct synthesis of this compound from metallic copper. google.com The mechanism proceeds in two main stages within an ammoniacal solution:

pH-Controlled Precipitation: The soluble copper-ammonia complex is then decomposed by controlling the pH of the solution. As the pH is lowered to a range of 7.5 to 9.5, the complex becomes unstable, leading to the precipitation of this compound. google.com The reaction is: [Cu(NH₃)₄]CO₃ + H₂O → Cu₂(OH)₂CO₃ + 4NH₃ + CO₂

The reaction rate and the final product composition are highly dependent on the pH and the ammonia concentration. google.com The quickest reaction rates are typically achieved at a pH between 8.5 and 9.5. google.com This method provides excellent control over the product's stoichiometry and results in high purity. google.com Another direct approach involves an electrolytic process where a copper anode is used in an electrolyte containing a carbonate source, such as sodium bicarbonate or dissolved CO₂. pjsir.org Copper ions are generated at the anode and react in solution to form the basic copper carbonate precipitate. pjsir.org

Cyclic Synthesis and Regeneration Processes

Cyclic processes are being developed to enhance the economic and environmental sustainability of this compound production by regenerating and reusing reactants, thereby minimizing waste.

One patented cyclic method involves a multi-step process designed to regenerate the carbonate source.

Precipitation of an Intermediate: A copper salt, such as copper sulfate, reacts with sodium bicarbonate to form a copper carbonate intermediate. CuSO₄ + 2NaHCO₃ → CuCO₃ + Na₂SO₄ + H₂O + CO₂

Conversion and Regeneration: This copper carbonate intermediate is then treated with sodium hydroxide (B78521) (NaOH). This reaction yields copper(II) hydroxide (which can be part of the basic carbonate structure) and, crucially, regenerates sodium carbonate. CuCO₃ + 2NaOH → Cu(OH)₂ + Na₂CO₃

Reuse: The regenerated sodium carbonate can then be carbonated and reused in subsequent batches. This cycle can reportedly be repeated up to 20 times from a single initial charge of the carbonate reagent, offering significant material savings.

Intermediate Formation and Catalytic Cycle Efficiency

The synthesis of this compound can proceed through various pathways, often involving distinct intermediates that influence the final product's characteristics. In methods starting from metallic copper, a key intermediate is the soluble tetraamminecopper(II) carbonate complex. This complex is formed by oxidizing metallic copper in an ammoniacal solution. The subsequent decomposition of this complex, controlled by pH, leads to the precipitation of this compound.

Another route involves the reaction of a copper salt, such as copper sulfate, with sodium bicarbonate to form a copper carbonate intermediate. This intermediate is then treated with sodium hydroxide to yield this compound and regenerate carbonate ions. The efficiency of such processes can be enhanced through cyclic operations. For instance, the regenerated sodium carbonate can be reused in subsequent batches, with some processes allowing for up to 20 repetitions from a single initial charge of carbonate, demonstrating high reagent efficiency. The catalytic efficiency of this compound in applications like the dehydrogenation of isoborneol (B83184) to camphor (B46023) has been shown to be dependent on the synthesis method, with specific preparation techniques increasing the final product conversion rate from 80% to 99%. google.com

Fabrication of Micro- and Nanostructured this compound

Morphological Control and Particle Size Engineering

The morphology and particle size of this compound are highly sensitive to reaction conditions. researchgate.net Key parameters that can be manipulated include temperature, pH, reactant concentrations, and reaction time. researchgate.netgoogle.com For example, direct precipitation from cupric chloride and sodium carbonate solutions can yield sphere-like malachite particles. researchgate.net Studies have shown that maintaining a temperature of approximately 50°C and a pH between 7.0 and 7.5 for 6 hours results in the formation of spherical particles with diameters of 5.0–6.5 µm. researchgate.net

Varying these conditions allows for precise engineering of the particle dimensions. Lower reaction temperatures (5–15°C) tend to produce finer particles (8–12 µm), while temperatures above 25°C result in coarser aggregates (15–20 µm). Similarly, the molar ratio of reactants, such as sodium carbonate to copper chloride, has a direct impact on the resulting particle size distribution. researchgate.net In one study, a reactant mole ratio of 1.5 produced the largest particle size (D₅₀ of 75.03 µm), while ratios of 1.0 and 2.0 resulted in smaller particles. researchgate.net Electrochemical synthesis offers another route, capable of producing nanoparticles with an average size of about 70 nm, a significant reduction compared to the ~1 µm particles from conventional precipitation methods. researchgate.net

Table 1: Effect of Synthesis Parameters on Particle Size and Morphology

| Parameter | Condition | Resulting Particle Size/Morphology | Source(s) |

|---|---|---|---|

| Temperature | 5-15°C | 8-12 µm (finer particles) | |

| 50°C | 5.0-6.5 µm (uniform spheres) | researchgate.net | |

| >25°C | 15-20 µm (coarser aggregates) | ||

| pH | 7.0-7.5 | 5.0-6.5 µm (sphere-like malachite) | researchgate.net |

| 8.5-9.5 | Optimal for reaction rate | google.com | |

| Synthesis Method | Electrochemical | ~70 nm | researchgate.net |

| Conventional Precipitation | ~1 µm | researchgate.net | |

| Reactant Mole Ratio (Na₂CO₃/CuCl₂) | 1.0 | 44.68 µm (D₅₀) | researchgate.net |

| 1.5 | 75.03 µm (D₅₀) | researchgate.net | |

| 2.0 | 58.77 µm (D₅₀) | researchgate.net |

Seed-Assisted Crystallization Enhancement

The introduction of seed crystals is a strategic approach to improve the crystallization process of this compound. Adding pre-existing malachite seeds to the reaction mixture promotes the crystallization of amorphous this compound that forms initially. researchgate.net This technique leads to a more uniform particle size distribution in the final product. researchgate.net A significant advantage of seed-assisted crystallization is the reduction in crystallization time; one study noted that the time was reduced from 3 hours to 1.25 hours with the addition of seeds. researchgate.net This method provides a simple and mild route to effectively prepare micrometer-scale malachite with enhanced uniformity. researchgate.net The process works by providing nucleation points, which can be beneficial when trying to achieve a specific crystal structure, as otherwise, spontaneous nucleation can be unpredictable. reddit.com

Biopolymer-Mediated Nanoparticle Synthesis

Biopolymers are increasingly being used as stabilizing agents to control the synthesis of this compound nanoparticles, preventing aggregation and dictating particle size and morphology. samipubco.comresearchgate.net Various biopolymers, including chitosan, methylcellulose, hydroxyethyl (B10761427) cellulose, and hyaluronic acid, have been successfully employed for this purpose. samipubco.comresearchgate.net

In a systematic study, different copper precursors (copper(II) acetate (B1210297) and copper(II) chloride) and precipitators (potassium carbonate and ammonium carbonate) were evaluated in conjunction with these biopolymers. samipubco.comresearchgate.net The findings indicated that copper(II) acetate was the optimal precursor and ammonium carbonate was the best precipitator for producing nanoparticles. samipubco.comresearchgate.net This combination yielded spherical aggregates (0.6 to 1.0 µm in diameter) composed of smaller nanoparticles ranging from 30 to 80 nm. samipubco.comresearchgate.net While all tested biopolymers were suitable for stabilization, hyaluronic acid was identified as the optimal stabilizing agent in this specific study. samipubco.comresearchgate.net The use of biopolymers represents a versatile strategy for tailoring the properties of copper carbonate nanoparticles for specialized applications. samipubco.com

Table 2: Biopolymer-Mediated Synthesis of this compound Nanoparticles

| Biopolymer Stabilizer | Copper Precursor | Precipitator | Resulting Nanoparticle Characteristics | Source(s) |

|---|---|---|---|---|

| Chitosan | Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Spherical aggregates (0.6-1.0 µm) of 30-80 nm nanoparticles | samipubco.comresearchgate.net |

| Methylcellulose | Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Spherical aggregates (0.6-1.0 µm) of 30-80 nm nanoparticles | samipubco.comresearchgate.net |

| Hydroxyethyl cellulose | Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Spherical aggregates (0.6-1.0 µm) of 30-80 nm nanoparticles | samipubco.comresearchgate.net |

| Hyaluronic acid (Optimal) | Cu(CH₃COO)₂ | (NH₄)₂CO₃ | Spherical aggregates (0.6-1.0 µm) of 30-80 nm nanoparticles | samipubco.comresearchgate.net |

Green Chemistry Approaches in Nanosheet Production

Recent research has focused on developing environmentally friendly, or "green," synthesis methods for producing this compound, particularly in the form of two-dimensional (2D) nanosheets. acs.orgnih.gov These approaches aim to reduce the use of toxic chemicals and harsh reaction conditions. nih.gov

One novel green method involves the synthesis of basic copper carbonate nanosheets with the assistance of dopamine (B1211576) and ammonium bicarbonate. acs.orgnih.gov In this process, ammonium bicarbonate serves a dual role: it provides an alkaline environment necessary for the polymerization of dopamine and also supplies the carbonate ions required for the growth of the nanosheets. acs.orgnih.gov Another green approach utilizes this compound powder and a hydrogen peroxide solution at a low temperature (90°C) to produce CuO nanoflakes, demonstrating a pathway for converting the carbonate into other useful nanomaterials via environmentally benign methods. researchgate.net These methods stand in contrast to conventional techniques that may employ more hazardous reagents like hydrazine. nih.gov The development of such green routes is crucial for the sustainable production of advanced nanomaterials. nih.govrsc.org

Advanced Characterization of Basic Cupric Carbonate Structure and Morphology

Crystallographic Investigations

Crystallographic studies provide fundamental information about the arrangement of atoms within the crystal lattice of basic cupric carbonate.

Unit Cell Parameters and Crystal System Analysis

This compound, in its crystalline form as malachite, belongs to the monoclinic crystal system. wikipedia.orgmindat.orgnih.gov This system is characterized by three unequal axes with one oblique angle. The space group is consistently identified as P2₁/a or an equivalent setting. mindat.orgmpg.de X-ray and neutron diffraction studies have determined the specific parameters of the unit cell, which is the smallest repeating unit of the crystal lattice. While values from different studies are in close agreement, slight variations exist depending on the specific sample and refinement methods used.

Table 1: Unit Cell Parameters for Malachite (this compound)

| Parameter | Value (Susse, 1967; Zigan et al., 1977) mindat.orgmpg.de | Value (Zigan et al., 1977 as cited by Krivovichev, 2004) researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a | 9.502 Å | 3.240 Å |

| b | 11.974 Å | 11.974 Å |

| c | 3.240 Å | 9.502 Å |

| β | 98.75° | 98.8° |

| Unit Cell Volume | 364.35 ų | 364.21 ų |

Note: The difference in a and c parameters between the sources represents a different but valid crystallographic setting of the same unit cell.

Layered Structural Elucidation

The structure of this compound is complex and can be described as being composed of layers. Detailed structural analysis reveals that it consists of chains of alternating copper (Cu²⁺) ions and hydroxide (B78521) (OH⁻) ions. wikipedia.org These chains, which carry a net positive charge, are intricately woven between isolated, triangular carbonate (CO₃²⁻) ions that link them together. wikipedia.orgresearchgate.net

In this arrangement:

Each copper ion is coordinated to two hydroxide ions and two carbonate ions. wikipedia.org

Each hydroxide ion is bonded to two copper ions. wikipedia.org

Each carbonate ion is linked to six surrounding copper ions. wikipedia.org

This network of ions forms topologically identical building blocks that create a three-dimensionally extended, layered structure. mpg.de

Microscopic and Imaging Techniques

Electron microscopy techniques are indispensable for visualizing the morphology of this compound from the micro- to the nanoscale.

High-Resolution Scanning Electron Microscopy (HR-SEM) for Surface Morphology

High-Resolution Scanning Electron Microscopy (HR-SEM) is a powerful tool for examining the surface topography and morphology of materials. Studies on synthetic this compound have utilized SEM to characterize the shape and size of particles formed under different precipitation conditions.

Research findings show that the morphology is highly dependent on synthesis parameters like temperature and pH. For instance, sphere-like microspheres of this compound with diameters of 5.0–6.5 µm have been produced via a direct precipitation route. Other synthesis methods have resulted in different morphologies, including filamentous crystallites and spherical aggregates composed of smaller nanoparticles. The width of these filamentous crystallites can range from 50 to 350 nm, while the aggregates can be formed by primary nanoparticles with diameters between 30 and 80 nm.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer higher resolution than SEM, enabling the visualization of nanoscale features and internal structures. These techniques transmit electrons through an ultra-thin sample to create an image.

TEM analysis of this compound has been used to characterize nanoparticles, revealing particle sizes in the range of 20–40 nm. Such studies are crucial for understanding the size distribution and shape of the nanoparticles, which is critical when the material is used as a catalyst or pigment precursor. STEM, which combines the principles of TEM and SEM by scanning a focused electron beam across the sample, provides high-resolution Z-contrast imaging that can reveal detailed information about the material's local structure at the nanoscale.

Correlative Microscopy Approaches with Spectroscopy

To obtain a more complete understanding of a material, modern research often employs correlative microscopy, which combines high-resolution imaging with analytical spectroscopy. This approach allows for the simultaneous determination of morphology, crystal structure, and chemical composition from the exact same location on a sample.

A prominent example is the combination of (S)TEM with Electron Energy-Loss Spectroscopy (EELS) or Energy-Dispersive X-ray Spectroscopy (EDX). mpg.de

(S)TEM-EELS: This combination has been successfully used to characterize and differentiate copper-containing particles. Based on the signature electron energy-loss spectra, researchers can identify specific copper species, such as basic copper carbonate, metallic copper, and copper-wood complexes in environmental samples. mpg.de

SEM-EDX: This technique couples the surface imaging capabilities of SEM with the elemental analysis of EDX. It has been used to create elemental maps of this compound samples, highlighting carbon-rich areas within the structure and confirming the distribution of constituent elements.

These correlative methods are powerful because they directly link the structural features observed in the microscope image to the local chemistry and bonding, providing a comprehensive characterization that is unattainable with a single technique.

Spectroscopic Analysis of this compound

Spectroscopy is a fundamental tool in the characterization of this compound, providing insights into its crystalline structure, vibrational modes, and elemental composition. A range of spectroscopic techniques is employed to build a comprehensive profile of the material.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a sample of this compound. By analyzing the diffraction pattern, researchers can distinguish between the two common forms, malachite and azurite (B1638891), and identify any other crystalline impurities. Both malachite and azurite crystallize in the monoclinic system. daneshyari.comebay.comwikipedia.orgwikipedia.org The positions and intensities of the diffraction peaks are unique to each mineral's crystal lattice, allowing for definitive phase identification. researchgate.net

The sharpness and intensity of the XRD peaks also provide information about the material's crystallinity. Broad peaks can indicate small crystallite size or the presence of amorphous content, while sharp, well-defined peaks suggest a highly crystalline structure. researchgate.net For instance, studies have used XRD to confirm the formation of crystalline copper(II) oxide (CuO) from the decomposition of this compound at elevated temperatures. researchgate.netkau.edu.sa

Table 1: Crystallographic Data for Malachite and Azurite

| Property | Malachite (Cu₂CO₃(OH)₂) | Azurite (Cu₃(CO₃)₂(OH)₂) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| Unit Cell Parameters | a = 9.502 Å, b = 11.974 Å, c = 3.240 Å, β = 98.75° | a = 5.01 Å, b = 5.85 Å, c = 10.35 Å, β = 92.43° |

Note: The unit cell parameters can vary slightly depending on the specific sample and analytical conditions. wikipedia.org

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying the functional groups present in this compound. The FTIR spectra of both malachite and azurite are characterized by absorption bands corresponding to the vibrations of carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

The stretching and bending vibrations of the carbonate ion result in a series of distinct peaks. Similarly, the stretching and bending modes of the hydroxyl groups provide further characteristic absorptions. For example, malachite typically shows two distinct OH stretching bands, suggesting two different hydroxyl environments within its crystal structure, while azurite often displays a single primary OH stretching band. mdpi.comscispace.compreprints.org The positions of these bands can be used to differentiate between the two minerals and assess the purity of a sample. qut.edu.auresearchgate.net

Table 2: Characteristic FTIR Vibrational Modes for Malachite and Azurite (cm⁻¹)

| Vibrational Mode | Malachite | Azurite |

| OH Stretching | ~3400, ~3320 | ~3425 |

| Carbonate Asymmetric Stretch (ν₃) | ~1490, ~1415 | ~1430, ~1419 |

| Carbonate Symmetric Stretch (ν₁) | ~1096 | ~1095 |

| Carbonate Out-of-Plane Bend (ν₂) | ~879, ~821 | ~872, ~837, ~815 |

| Carbonate In-Plane Bend (ν₄) | ~780, ~750, ~715 | ~779, ~754, ~701 |

Note: These values are approximate and can shift based on sample preparation and measurement technique (e.g., transmission vs. reflection). scispace.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms on the surface of this compound. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify copper, carbon, and oxygen and provide information about their bonding environments.

For this compound, the Cu 2p spectrum is of particular interest. It typically shows main peaks (Cu 2p₃/₂ and Cu 2p₁/₂) and associated "shake-up" satellite peaks, which are characteristic of the Cu²⁺ oxidation state. researchgate.net The O 1s spectrum can be deconvoluted to distinguish between oxygen in carbonate (CO₃²⁻), hydroxyl (OH⁻), and oxide (O²⁻) species. nih.govthermofisher.com The C 1s spectrum helps to confirm the presence of carbonate and can also detect adventitious carbon contamination. nih.govaip.org

Table 3: Typical XPS Binding Energies for this compound

| Spectral Region | Peak Assignment | Approximate Binding Energy (eV) |

| Cu 2p₃/₂ | Cu²⁺ | ~934 |

| Cu 2p₁/₂ | Cu²⁺ | ~954 |

| Cu 2p Satellites | Shake-up satellites | ~940-945 and ~962 |

| O 1s | Carbonate (CO₃²⁻), Hydroxide (OH⁻) | ~531-532 |

| C 1s | Carbonate (CO₃²⁻) | ~289-290 |

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly. nih.govthermofisher.com

X-ray Absorption Spectroscopy (XAS) and its near-edge component, X-ray Absorption Near Edge Spectroscopy (XANES), are powerful techniques for determining the oxidation state and local coordination environment of specific elements. For this compound, these methods are particularly useful for probing the electronic structure of the copper atoms.

The position and features of the absorption edge in a XANES spectrum are highly sensitive to the oxidation state of the absorbing atom. By comparing the spectra of unknown samples to those of known copper standards, the oxidation state of copper in this compound can be definitively confirmed as +2. Furthermore, the pre-edge and near-edge features can provide information about the geometry and bonding of the copper ions within the crystal lattice.

Raman spectroscopy is a vibrational spectroscopy technique that provides a "molecular fingerprint" of a compound, making it highly effective for identifying and differentiating the mineral forms of this compound. researchgate.net The technique is complementary to FTIR and is particularly sensitive to the symmetric vibrations of non-polar bonds.

The Raman spectra of azurite and malachite are distinct, with characteristic peaks arising from the vibrational modes of the carbonate and hydroxyl groups, as well as Cu-O lattice vibrations. scispace.comuq.edu.au For example, the symmetric stretching mode of the carbonate ion appears at different wavenumbers for azurite and malachite, allowing for their clear distinction. researchgate.netresearchgate.net The sensitivity of Raman spectroscopy also allows for the detection of subtle structural variations and the effects of crystal orientation. uq.edu.au

Table 4: Characteristic Raman Shifts for Malachite and Azurite (cm⁻¹)

| Vibrational Mode | Malachite | Azurite |

| OH Stretching | ~3474, ~3404 | ~3453, ~3427 |

| Carbonate Symmetric Stretch (ν₁) | ~1090 | ~1094 |

| Carbonate Asymmetric Stretch (ν₃) | ~1490, ~1415 | ~1457, ~1427, ~1419 |

| Carbonate Bending Modes (ν₂, ν₄) & Cu-O Modes | Multiple bands below 900 cm⁻¹ | Multiple bands below 900 cm⁻¹ |

Note: Raman shifts can be influenced by the excitation wavelength used for the analysis. researchgate.net

Thermal Decomposition Analysis in Research Contexts

The thermal decomposition of this compound is a subject of significant research interest, as it leads to the formation of copper(II) oxide, a widely used material. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study this process.

Research has shown that the decomposition pathway can differ between malachite and azurite. researchgate.net Malachite typically decomposes in a single step, losing both water and carbon dioxide simultaneously to form copper(II) oxide. researchgate.netresearchgate.netresearchgate.net In contrast, azurite's decomposition is often a two-step process. researchgate.netresearchgate.net The initial step involves the loss of some water and carbon dioxide, forming an intermediate, which then fully decomposes to copper(II) oxide at a higher temperature. researchgate.net

The decomposition temperatures can vary depending on factors like heating rate and atmosphere. Generally, the main decomposition of this compound to copper(II) oxide occurs in the range of 230-380°C. researchgate.netepa.gov At much higher temperatures (above 950°C), the copper(II) oxide can be further reduced to copper(I) oxide (Cu₂O). kau.edu.saakjournals.com

Table 5: Thermal Decomposition Stages of this compound

| Compound | Decomposition Stage | Temperature Range (°C) | Products |

| Malachite | Single Step | ~280 - 380 | CuO, H₂O, CO₂ |

| Azurite | Two Steps | Step 1: ~200 - 350, Step 2: >350 | Intermediate + CuO, H₂O, CO₂ -> Final CuO, H₂O, CO₂ |

| This compound (General) | Main Decomposition | ~230 - 330 | CuO, H₂O, CO₂ |

Note: Temperatures are indicative and can be influenced by experimental conditions. kau.edu.saresearchgate.netepa.gov

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, primarily in the form of malachite (Cu₂CO₃(OH)₂), TGA reveals a decomposition process that is often described as a single-step reaction, although the exact temperature range can vary depending on factors like particle size and heating rate. kuwaitjournals.org

Cu₂CO₃(OH)₂(s) → 2CuO(s) + H₂O(g) + CO₂(g)

The total weight loss associated with this decomposition is theoretically around 28.22%. rruff.info Experimental findings often report values close to this, for instance, a total weight loss of 25% has been observed. kau.edu.sa Some studies have noted that the decomposition can occur in multiple, sometimes overlapping, steps. For example, one study observed five decomposition steps in the 150 to 350°C region, involving the simultaneous loss of water, carbon dioxide, and some oxygen. researchgate.net Another study using a constant decomposition rate method also identified multiple steps, with the loss of water preceding the main decomposition that releases both water and carbon dioxide. researchgate.net

The decomposition of azurite (2CuCO₃·Cu(OH)₂), another form of basic copper carbonate, presents a different pathway. TGA studies have shown that azurite decomposes in two distinct steps, with each step involving the loss of approximately half of its water and carbon dioxide content. researchgate.net

The heating rate during TGA significantly influences the observed decomposition temperatures. An increase in the heating rate leads to an increase in the onset, peak, and completion temperatures of the decomposition. kuwaitjournals.org For instance, for malachite, the onset temperature increased from 152.2°C at a heating rate of 2°C/min to 219.9°C at 20°C/min. kuwaitjournals.org

Table 1: TGA Decomposition Data for this compound (Malachite)

| Parameter | Reported Value | Source |

|---|---|---|

| Decomposition Onset Temperature | 152.2°C - 230°C | kuwaitjournals.orgkau.edu.sa |

| Decomposition Peak Temperature | ~380°C | researchgate.net |

| Decomposition Completion Temperature | ~315°C - 400°C | kuwaitjournals.org |

| Total Weight Loss | ~25% - 28.22% | rruff.infokau.edu.sa |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These methods are instrumental in identifying the endothermic (heat-absorbing) and exothermic (heat-releasing) events that occur during the decomposition of this compound.

For this compound (malachite), the primary decomposition is characterized by a significant endothermic peak in both DTA and DSC curves, corresponding to the energy required to break down the crystal lattice and release water and carbon dioxide. kau.edu.saresearchgate.net The peak temperature of this endotherm is typically observed in the range of 260°C to 334°C. rruff.inforesearchgate.net For instance, one DTA study reported a strong endothermic peak with a minimum at 280°C, corresponding to the complete decomposition to CuO. kau.edu.sa Another DTA curve for hydrozincite, a related basic zinc carbonate, showed an endothermic peak at 334°C. rruff.info

Some studies have observed more complex thermal behavior. For example, a DSC analysis of an amorphous copper-carbonate-hydroxide precursor showed an exothermic effect around 190°C, attributed to crystallization, followed by an endothermic effect at approximately 260°C due to decomposition. researchgate.net Another DTA curve for a mixed copper and vanadium oxide system showed multiple endothermic peaks, with those at 287°C and 337°C being related to the decomposition of the basic copper carbonate component. kau.edu.sa

At much higher temperatures, a second endothermic event can be observed in DTA. One study noted a peak at 950°C, which was attributed to the reduction of CuO to cuprous oxide (Cu₂O). kau.edu.sa

DSC has also been used to study the effect of surface modifications on the thermal decomposition of this compound. For example, surfactant-modified samples have shown shifted decomposition temperatures compared to their unmodified counterparts.

Table 2: DTA and DSC Thermal Events for this compound

| Thermal Event | Temperature Range (°C) | Technique | Source |

|---|---|---|---|

| Crystallization (Exothermic) | ~190 | DSC | researchgate.net |

| Main Decomposition (Endothermic) | 260 - 337 | DTA/DSC | rruff.infokau.edu.saresearchgate.net |

| High-Temperature Reduction (Endothermic) | ~950 | DTA | kau.edu.sa |

Reaction Mechanisms and Chemical Transformations of Basic Cupric Carbonate

Electrochemical Conversion Mechanisms in Aqueous Systems

Anodic and Cathodic Behavior in Battery Applications

Basic cupric carbonate, specifically copper(II) carbonate hydroxide (B78521) (Cu₂(CO₃)(OH)₂), has been investigated as a cathode material in aqueous anion batteries. osti.govnih.govosti.gov The electrochemical behavior of this compound is centered on a reversible conversion reaction, where copper metal transforms into basic copper carbonate during the charging phase and reverts to copper during discharge. osti.govnih.gov This process involves the hosting and releasing of anions from the electrolyte, classifying it within the framework of dual-ion battery technology. osti.govnih.govresearchgate.net

Anodic Behavior (Charging)

2Cu(s) + CO₃²⁻(aq) + 2OH⁻(aq) ↔ Cu₂(CO₃)(OH)₂(s) + 4e⁻ osti.gov

In electrolytes containing only potassium carbonate (K₂CO₃), water molecules dissociate to provide the necessary hydroxide ions, which also generates protons as a byproduct. osti.gov However, research has shown that using a mixed electrolyte containing both potassium carbonate and potassium hydroxide (KOH) improves performance by providing both necessary anions directly, preventing water dissociation. osti.gov

Cathodic Behavior (Discharging)

During the cathodic process, or discharging, the previously formed basic copper carbonate is reduced back to copper metal. osti.gov This reaction involves the release of carbonate and hydroxide anions back into the electrolyte. osti.gov In the presence of potassium ions (K⁺) in the electrolyte, these released anions associate with K⁺ to reform the electrolyte salts, K₂CO₃ and KOH, on the electrode's surface. osti.gov

The discharge profile is noted to be asymmetric compared to the charging profile, often proceeding in two consecutive plateaus at approximately 0.4 V and 0.1 V. osti.gov This asymmetry is also confirmed by cyclic voltammetry, which shows a single anodic peak and two cathodic peaks. osti.gov

Electrochemical Performance and Research Findings

The performance of basic copper carbonate as a cathode material is highly dependent on the electrolyte composition. Studies have demonstrated significant differences in capacity, cycling stability, and coulombic efficiency between different aqueous electrolytes.

In an 8 M K₂CO₃ electrolyte, a copper electrode demonstrates an initial reversible capacity of 412 mAh/g. osti.gov However, the capacity fades significantly, dropping to just 103 mAh/g after 20 cycles. osti.gov The initial coulombic efficiency in this setup is 88.3%, which improves to nearly 100% over subsequent cycles. osti.gov

The use of a saturated mixed electrolyte, specifically 4.5 M K₂CO₃ and 9 M KOH, leads to substantially improved performance. osti.gov In this configuration, the copper electrode exhibits a higher initial discharge capacity of 555 mAh/g. osti.gov The cycling stability is also enhanced, with the electrode retaining a capacity of 228.3 mAh/g after 20 cycles. osti.gov The copper active mass in this system can achieve a reversible capacity as high as 664 mAh/g. osti.govnih.govosti.gov

The following interactive data tables summarize the key performance metrics from research findings.

Table 1: Electrochemical Performance of Copper Electrode in 8 M K₂CO₃ Electrolyte

| Performance Metric | Value |

| Initial Reversible Capacity | 412 mAh/g |

| Capacity after 20 Cycles | 103 mAh/g |

| Initial Coulombic Efficiency | 88.3% |

| Current Density | 500 mA/g |

Data sourced from research on the reversible conversion of copper to basic copper carbonate. osti.gov

Table 2: Electrochemical Performance of Copper Electrode in Mixed Electrolyte (4.5 M K₂CO₃ + 9 M KOH)

| Performance Metric | Value |

| Initial Discharge Capacity | 555 mAh/g |

| Reversible Capacity of Active Mass | 664 mAh/g |

| Capacity after 20 Cycles | 228.3 mAh/g |

| Current Density | 500 mA/g |

Data sourced from studies on aqueous anion batteries utilizing a mixed electrolyte system. osti.govnih.govosti.gov

Advanced Applications and Emerging Research Frontiers of Basic Cupric Carbonate

Catalysis and Reaction Engineering

The chemical properties of basic cupric carbonate make it an important compound in the development and application of catalytic systems. It is valued both as a precursor to active catalysts and as a component in complex reaction mechanisms.

This compound is widely utilized as a precursor for the synthesis of heterogeneous catalysts. wikipedia.orgresearchgate.net It is a stable and convenient starting material for producing highly active copper-based catalysts, particularly copper oxide (CuO) on various supports. The process typically involves the thermal decomposition (calcination) of this compound, which yields finely dispersed copper oxide nanoparticles. wikipedia.org The specific morphology and particle size of the resulting CuO, which are crucial for catalytic performance, can be influenced by the properties of the initial this compound. researchgate.net

These derived catalysts are employed in numerous industrial processes. For example, copper-based catalysts are essential for methanol (B129727) steam reforming, a key reaction in producing hydrogen for fuel cells. researchgate.net The effectiveness of this compound as a precursor is linked to its ability to generate small, well-distributed active sites on the catalyst support, enhancing reaction rates and selectivity. researchgate.net It is also used in the preparation of copper chromite catalysts, which are important in the hydrogenolysis of fatty methyl esters to produce fatty alcohols. nbinno.com

In the realm of organic synthesis, copper-catalyzed reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The Ullmann reaction, a classic method for forming C-N bonds by coupling aryl halides with nitrogen-containing nucleophiles, is a prime example. researchgate.netwikipedia.org While metallic copper was traditionally used, modern protocols often employ copper salts and ligands.

Recent mechanistic studies have highlighted the multifaceted role of carbonate ions, such as those present in this compound, in these reactions. Beyond simply acting as a base, research suggests that the carbonate ion can function as a bidentate ligand. scispace.com This ligation to the copper center is proposed to stabilize high-oxidation-state intermediates, such as Copper(III) species. researchgate.netscispace.com The formation of a copper-imidazolium-carbonate complex has been confirmed through spectroscopic techniques, indicating that the carbonate is directly involved in the catalytic cycle. researchgate.net This dual role as both a base and a ligand is critical for facilitating the oxidative addition and reductive elimination steps that are hypothesized to be part of the reaction pathway. scispace.com

The long-term stability of catalysts is a major concern in industrial applications. For copper-based catalysts derived from this compound, deactivation can occur through several mechanisms, leading to a loss of activity and/or selectivity over time. researchgate.net

Furthermore, poisoning can occur when impurities present in the reactant streams, such as sulfur or chlorine compounds, strongly adsorb to the copper active sites, rendering them inactive. researchgate.net In electrochemical applications like CO2 reduction, a different mechanism has been identified: a dynamic equilibrium between the dissolution of copper species and their subsequent redeposition. chemrxiv.orgchemrxiv.orgrsc.org This iterative cycle can lead to morphological restructuring of the catalyst, favoring less active sites and gradually shifting reaction selectivity, for instance, away from CO2 reduction and towards hydrogen production. chemrxiv.orgrsc.org

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). While the classic Fenton reaction uses iron salts and hydrogen peroxide (H2O2), a "Fenton-like" reaction can be initiated using copper ions. nih.govnih.gov

This compound can serve as a source of copper ions for these processes. The key reaction involves the interaction of a cuprous ion (Cu+) with hydrogen peroxide to generate a hydroxyl radical and a cupric ion (Cu2+). nih.govnih.gov

Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

Copper-based catalysts derived from this compound have been successfully used in the wet catalytic oxidation of industrial wastewater, such as that from oil refineries. cupricoxide.com The high activity and low cost of copper catalysts make them an attractive option for these environmental applications, enabling the degradation of persistent pollutants under relatively mild temperature and pressure conditions. cupricoxide.com

Materials Science and Nanotechnology Innovations

The demand for increasingly smaller and more efficient electronic devices has driven research into the synthesis of high-purity materials. This compound is emerging as a key precursor in this field.

In the electronics industry, even trace amounts of impurities can significantly alter the electrical properties of materials, leading to device failure. Therefore, the synthesis of high-purity copper and copper compounds is essential. This compound is used as a precursor to produce high-purity copper oxide, which has applications in components like electronic ceramics. google.com

To meet these stringent requirements, advanced synthesis methods are being developed. One innovative approach is the use of a microchannel reactor to prepare high-purity this compound. google.com This method involves the continuous precipitation reaction of a soluble copper salt and a soluble carbonate in a microchannel reactor, which offers excellent microscopic mixing. google.com The resulting product exhibits low impurity content, a narrow particle size distribution, and good batch-to-batch consistency. google.com The process is followed by aging, centrifugation, washing, and drying to yield the final high-purity product. google.com

The table below presents typical impurity levels achieved in high-purity this compound synthesized via the microchannel reactor method, demonstrating its suitability for demanding electronics applications. google.com

| Impurity | Content (%) |

|---|---|

| Nitrate | 0.03 |

| Acid Insoluble Matter | 0.008 |

| Chloride | 0.0007 |

| Sulfate (B86663) | 0.005 |

| Iron | 0.009 |

| Ammonium (B1175870) Salt | 0.05 |

This level of purity ensures that the subsequent copper or copper oxide materials derived from it will have the consistent and reliable properties required for advanced electronic components.

Synthesis of Functional Copper Oxide Nanomaterials from this compound Precursors

This compound serves as an effective precursor for the synthesis of copper oxide (CuO) nanoparticles with diverse morphologies. The polymeric precursor method is one notable technique, where basic copper carbonate is used as the copper source. researchgate.netresearchgate.net In this process, the precursor's thermal decomposition characteristics are crucial, with decomposition temperatures typically ranging from 200°C to 400°C. researchgate.netresearchgate.net

Research has shown that the synthesis of nano CuO via the thermal decomposition of a copper-alginate polymeric precursor, derived from basic copper carbonate, is a viable route. researchgate.netresearchgate.net The gradual conversion of the polymeric precursor to the oxide occurs with heat treatment. For instance, using a precursor made with 20% alginic acid and basic copper carbonate, pure crystalline CuO can be formed. researchgate.netresearchgate.net The physicochemical properties of the resulting nanomaterials, including crystallite size and morphology, are highly dependent on the synthetic route and experimental conditions. researchgate.netresearchgate.net

| Synthesis Method | Copper Source | Key Parameters | Resulting Nanomaterial | Reference |

|---|---|---|---|---|

| Polymeric Precursor Method | Basic copper carbonate | Decomposition Temperature: 200-400°C; Use of alginic acid as polymeric additive | Crystalline CuO nanoparticles with varying morphologies | researchgate.netresearchgate.net |

Nanosheet Design for Biomedical Applications (e.g., Photoacoustic Imaging)

Recent research has focused on designing basic copper carbonate nanosheets for biomedical applications, particularly in cancer theranostics. A novel green synthesis method has been developed to prepare these nanosheets for photoacoustic imaging-guided tumor therapy. latrobe.edu.auacs.orgacs.orgnih.gov This method involves the use of dopamine (B1211576) and ammonium bicarbonate (NH₄HCO₃). latrobe.edu.auacs.orgnih.gov The ammonium bicarbonate provides an alkaline environment for dopamine polymerization and also supplies the carbonate for the growth of the nanosheets. latrobe.edu.auacs.orgacs.orgnih.gov

These nanosheets can be loaded with glucose oxidase (GOx) and coated with polyvinylpyrrolidone (B124986) (PVP). acs.org The resulting nanosheets exhibit responsiveness to acidic environments and near-infrared light. acs.orgnih.gov Within the acidic tumor microenvironment, the nanosheets degrade, releasing copper ions (Cu²⁺) and GOx. acs.orgacs.orgnih.gov This triggers a cascade of reactions, including the generation of hydroxyl radicals through a Fenton-like reaction, which can induce tumor cell death through apoptosis and ferroptosis. latrobe.edu.auacs.orgnih.gov This synthesis approach shows potential for creating a range of carbonate nanomaterials for tumor theranostics. acs.orgnih.gov

| Synthesis Component | Function | Nanosheet Property | Biomedical Application | Reference |

|---|---|---|---|---|

| Dopamine & Ammonium Bicarbonate | Assists in nanosheet formation; provides alkaline environment and carbonate source | Responsive to acid and near-infrared light | Photoacoustic imaging-guided tumor therapy | latrobe.edu.auacs.orgacs.orgnih.gov |

| Glucose Oxidase (GOx) | Loaded onto nanosheets | Degrades in tumor microenvironment to release Cu²⁺ and GOx | Induces apoptosis and ferroptosis in tumor cells | latrobe.edu.auacs.orgacs.orgnih.gov |

Environmental Geochemistry and Remediation Research

This compound plays a significant role in the environmental geochemistry of copper. essaycompany.com As a component of copper-bearing minerals like malachite and azurite (B1638891), its behavior in various environmental compartments is a key area of study. essaycompany.com

Speciation and Mobility in Aquatic and Terrestrial Environments

Copper's speciation, or its chemical form, is critical to its mobility and bioavailability in the environment. otago.ac.nz In aquatic systems, the vast majority of dissolved copper (often over 99.7%) is complexed with organic and inorganic ligands. otago.ac.nz This complexation controls the concentration of free copper ions (Cu²⁺), which is the most toxic form. frontiersin.org The concentration of these copper-binding ligands can exceed the total dissolved copper concentration, buffering the free ion concentration to low levels. cabidigitallibrary.org In terrestrial environments, the mobility of copper is influenced by factors such as soil composition and pH. wur.nl

Interactions with Soil and Sediment Components

Sediments in aquatic ecosystems often act as sinks for contaminants like copper. frontiersin.org The introduction of copper can have significant impacts on the microbial communities within the sediment, affecting both their genetic structure and functional potential. frontiersin.org Studies have shown that copper exposure can reduce the ability of bacteria to utilize carbon sources and alter the density of heterotrophic bacteria. frontiersin.org The interaction of copper with invertebrates in the sediment is also a crucial factor, as toxicants can affect processes like bioturbation (the reworking of sediments by organisms) and decomposition. researchgate.netnih.gov Sub-lethal copper concentrations can reduce the sediment reworking activity of certain invertebrates, which in turn affects decomposition processes. nih.gov

Mechanisms of Copper Mobilization and Sequestration

The mobilization and sequestration of copper in the environment are complex processes driven by various chemical and biological interactions. In soils, organic matter colloids can play a significant role in sequestering copper, with studies showing that 20% to 40% of the total colloidal fraction can be copper-bearing. rsc.org Copper can be sequestered in these colloids as nano-sized sulfide (B99878) phases or associated with phosphates and carbonates. rsc.org

In biological systems, plants have evolved mechanisms to regulate copper uptake, transport, and storage to prevent toxicity. mdpi.com This includes sequestering excess copper in vacuoles to reduce its toxic effects on cells. mdpi.com The mobilization of copper can be influenced by the presence of other substances. For example, in plasma, the amino acid histidine can mobilize copper from albumin by competing for the copper ions. nih.gov Geomicrobiology studies show that microbes play a key role in the immobilization and detoxification of metals like copper in soil through various biotransformation processes. wikipedia.org

Sustainable Wood Preservation Methodologies

This compound is a key active ingredient in modern wood preservatives, offering protection against decay, fungi, and insects. cosaco.comcobalt-nickel.nettib-chemicals.com It is recognized for its high purity and effectiveness, making it an excellent solution for increasing the longevity and durability of wood, particularly for outdoor applications like terraces, cladding, and utility poles. cosaco.comcobalt-nickel.net

The treatment process typically involves applying a water-based solution or suspension of this compound to dried wood via methods such as brushing, spraying, dipping, or pressure treatment. cobalt-nickel.nettib-chemicals.com Once applied, the copper compounds penetrate the wood and react with its components to form insoluble complexes. cobalt-nickel.net This fixation process makes the copper resistant to leaching, ensuring long-term protection. cobalt-nickel.net Formulations often use micronized or nano-sized particles of basic copper carbonate, sometimes in combination with other biocides like quats or azoles, to enhance performance. researchgate.net These preservatives are registered for use in various regions, including the European Union and the United States (EPA). cosaco.com

| Application Method | Mechanism of Action | Key Benefits | Typical Uses | Reference |

|---|---|---|---|---|

| Pressure treatment, dipping, spraying, brushing | Penetrates wood and forms insoluble copper complexes that are resistant to leaching. | Protects against fungi, insects, and decay; increases wood durability and longevity. | Outdoor timber, telegraph poles, cladding, terraces, carports. | cosaco.comcobalt-nickel.nettib-chemicals.com |

| Micronized copper formulations (often with co-biocides) | Uses nano-sized particles for enhanced penetration and protection. | Provides anti-fungal and anti-bacterial protection for wood in ground contact. | Alternative to traditional preservatives like chromated copper arsenate (CCA). | researchgate.net |

Application in Gas Adsorption and Filtration Systems

This compound is utilized in gas purification processes, primarily for the removal of sulfur compounds from gas streams, a procedure commonly referred to as "sweetening." This application is crucial in various industrial settings where the presence of sulfur compounds, such as hydrogen sulfide (H₂S), is undesirable due to their corrosive nature, unpleasant odor, and potential to poison catalysts.

The efficacy of this compound in gas adsorption stems from its chemical reactivity with acidic gases like hydrogen sulfide. The carbonate and hydroxide (B78521) components of the compound readily react with H₂S to form copper sulfide, effectively sequestering the sulfur from the gas phase. This process can be employed at relatively low temperatures, typically below 150°C, to avoid the thermal decomposition of the carbonate. webexhibits.org

To enhance its surface area and adsorption efficiency, this compound is often impregnated onto porous support materials, most notably activated carbon. wikipedia.orgmeghachem.org This impregnation process distributes the basic copper carbonate throughout the carbon's extensive pore network, creating more active sites for adsorption. meghachem.org The resulting material combines the physical adsorption capabilities of activated carbon with the chemisorption properties of this compound, leading to a synergistic effect that improves the removal of a range of pollutants, including hydrogen sulfide and volatile organic compounds (VOCs). wikipedia.orgcocowork.comactivatedcarbon.commellifiq.com

Research into copper-impregnated activated carbons has demonstrated significant adsorption capacities for hydrogen sulfide. The performance of these materials is influenced by factors such as the concentration of the pollutant, the temperature of the gas stream, and the physical and chemical properties of the adsorbent.

Table 1: Hydrogen Sulfide Adsorption Capacity of Copper-Based Adsorbents

| Adsorbent Material | H₂S Concentration | Adsorption Capacity | Reference |

|---|---|---|---|

| Shaped absorbent units containing at least 75% basic copper carbonate | 1% by volume in natural gas | At least 170 g/l | google.com |

| Copper-impregnated activated carbon from coffee residue | 400 ppm | 132.22 mg/g | researchgate.net |

| Copper-adsorbed kraft lignin | Not specified | Lower than copper-adsorbed silica | mdpi.com |

Historical and Artistic Material Science

This compound holds a significant place in the history of art as one of the earliest and most important green and blue pigments. Its use spans millennia, from ancient civilizations to the Renaissance and beyond, and its chemical properties have influenced artistic techniques and the conservation of cultural heritage.

The compound occurs naturally in two primary mineral forms: malachite, which is green, and azurite, which is blue. naturalpigments.eu Both minerals have been used as pigments since antiquity, with evidence of malachite's use in Egyptian tomb paintings dating as far back as the 4th Dynasty (c. 2625–2500 BCE). naturalpigments.eupatsnap.com Azurite also saw use in ancient Egypt and became the most prevalent blue pigment in European painting during the Middle Ages and the Renaissance, often favored over the more expensive ultramarine. webexhibits.orgwikipedia.orgmasterpigments.com

The preparation of these mineral pigments was a meticulous process involving the careful selection of high-quality mineral specimens, which were then crushed, ground into a fine powder, and purified through washing and levigation. naturalpigments.euwebexhibits.org The particle size of the ground pigment had a direct impact on the intensity and tone of the color; coarser grinding resulted in deeper, more intense hues, while finer grinding produced paler, more transparent shades. naturalpigments.eu

By the 16th century, synthetic versions of this compound became available. pcimag.com These artificial pigments, known as verditer, were produced in both green and blue forms and offered a more affordable alternative to the natural minerals. mfa.orgmfa.org Blue verditer, chemically similar to azurite, was widely used in the 17th and 18th centuries, particularly for house paints. naturalpigments.compurepigments.co.uk The synthesis of verditer often involved the precipitation of a copper salt solution with an alkali like potassium carbonate or calcium carbonate. webexhibits.orgmfa.org

The use of this compound pigments is well-documented in the works of renowned artists. For instance, the green skirt of Deborah Kip in Peter Paul Rubens' "The Gerbier Family" was painted using a mixture of pigments including azurite and its artificial form, blue verditer. colourlex.com However, artists had to be mindful of the chemical stability of these pigments. Azurite, in particular, is prone to weathering and can slowly transform into the more stable green malachite over time, a change that is visible in some historical paintings. wikipedia.orgcolourlex.commajnouna.com

Beyond its role as a pigment, this compound is a key component in the patina that forms on copper and bronze artifacts. This patina, which can be green or blue-green, is often a complex mixture of copper corrosion products, including basic copper carbonates and sulfates. museum.wa.gov.aucorrosionpedia.com While a stable patina can be protective, the presence of chlorides can lead to a destructive corrosion cycle known as "bronze disease." museum.wa.gov.auculturalheritage.org In the conservation of such artifacts, understanding the chemistry of basic copper carbonate is crucial for diagnosing corrosion problems and devising appropriate treatment strategies to preserve these important pieces of cultural heritage. getty.eduwikipedia.org

Theoretical and Computational Studies on Basic Cupric Carbonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. journalssystem.comdbc.wroc.pl It is widely applied to study the properties of minerals like malachite and azurite (B1638891), offering detailed information on their crystal structure, surface properties, and interactions with other molecules. dbc.wroc.pl

Predicting Reactivity and Surface Interactions

DFT calculations are instrumental in predicting the reactivity of basic cupric carbonate surfaces. By modeling the interactions between the mineral surface and various chemical species, researchers can understand and forecast chemical behavior. For instance, DFT has been used to evaluate the structure-reactivity relationship of aliphatic oxime derivatives, which are used as collectors in the flotation of malachite. researchgate.net Studies have shown that substituent groups on these collector molecules significantly influence their activity and that their flotation performance is directly related to a combination of their reactivity and hydrophobicity. researchgate.net

Another significant area of study is the sulfidation of malachite, a process used to enhance its floatability. DFT calculations have been employed to investigate the interaction between hydrogen sulfide (B99878) ions (HS⁻) and the malachite (–201) surface. dbc.wroc.pl These studies reveal that the adsorption of HS⁻ is a spontaneous process and is stronger than the adsorption of sulfide ions (S²⁻), indicating a more intense reaction and better sulfidation efficiency. dbc.wroc.pl The calculations show a significant transfer of electrons from the sulfur atom in HS⁻ to both copper and oxygen atoms on the malachite surface, accelerating the sulfidation reaction rate. dbc.wroc.pl

The following table summarizes the calculated flotation performance and reactivity order for different aliphatic oxime derivatives with malachite, as determined by DFT studies. researchgate.net

| Collector Molecule | Abbreviation | Flotation Performance Order |

| n-octanohydroxamic acid | OTHA | 1 (Best) |

| octanaldoxime | OTAO | 2 |

| N-hydroxyoctanimidamide | HOIM | 3 |

| methyl n-heptyl ketoxime | MHKO | 4 (Worst) |

Elucidating Reaction Pathways and Intermediate Structures

DFT is also used to map out reaction pathways and identify the transient intermediate structures that form during chemical reactions. In the context of the sulfidation of malachite, DFT calculations elucidate the mechanism at an atomic level. dbc.wroc.pl Analysis of the density of states (DOS) shows that after the adsorption of HS⁻ on the malachite surface, the near-Fermi level is contributed to by the Cu 3d, O 2p, and S 3p orbitals. dbc.wroc.pl The overlap between the O 2p and S 3p orbitals suggests that sulfur reacts not only with copper but also with oxygen on the mineral surface, providing a more complete picture of the reaction pathway. dbc.wroc.pl This level of detail helps in understanding how a sulfidized film is generated on the mineral surface, which is crucial for flotation processes. dbc.wroc.pl

Adsorption Phenomena on Substrate Surfaces

The adsorption of molecules onto mineral surfaces is a critical step in many industrial processes, including flotation and catalysis. DFT calculations provide quantitative data on adsorption energies and geometries. For the malachite (–201) surface, the adsorption energy of HS⁻ has been calculated to be -603.06 kJ/mol. dbc.wroc.pl This large negative value indicates a strong, spontaneous adsorption process. dbc.wroc.pl